3-[1-(5-bromo-2-chlorobenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(5-bromo-2-chlorobenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrClN2O3S/c16-9-1-2-12(17)11(7-9)14(21)18-5-3-10(4-6-18)19-13(20)8-23-15(19)22/h1-2,7,10H,3-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZXXKZOYKGZRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=C(C=CC(=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(5-bromo-2-chlorobenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzoyl Group: The benzoyl group with bromine and chlorine substituents can be introduced via Friedel-Crafts acylation using 5-bromo-2-chlorobenzoyl chloride.
Formation of the Thiazolidine Ring: The thiazolidine ring can be formed through cyclization reactions involving thiourea and appropriate aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[1-(5-bromo-2-chlorobenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and chlorine substituents on the benzoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used to study the effects of bromine and chlorine substituents on biological activity.
Industrial Applications: The compound may be used in the synthesis of other complex organic molecules or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-[1-(5-bromo-2-chlorobenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- Substituent Impact : The target compound’s 5-bromo-2-chlorobenzoyl-piperidine group introduces steric bulk and halogen-mediated electronic effects, distinguishing it from planar arylidene derivatives (e.g., Avupati’s compounds) .
- Synthetic Routes: While Knoevenagel condensation dominates arylidene-TZD synthesis , the target compound likely requires piperidine acylation followed by TZD coupling, a less common approach .
Table 2: Bioactivity Profiles
Key Findings:
- Antimicrobial Potential: The target compound’s halogenated benzoyl group aligns with ’s findings, where halogenated TZDs exhibit enhanced antimicrobial activity due to improved membrane penetration .
- Antidiabetic vs. Antioxidant : Unlike Avupati’s arylidene-TZDs (focused on glucose modulation), the target compound’s piperidine-benzoyl group may favor CNS or kinase targets, as seen in piperidine-containing indole derivatives () .
Pharmacokinetic and Physicochemical Properties
- Solubility : The piperidine ring’s basicity (pKa ~10) may improve aqueous solubility at physiological pH compared to neutral arylidene derivatives .
Q & A
Q. What are the established synthetic routes for this compound, and what reaction conditions are critical?
Methodological Answer: Synthesis involves condensation of 5-bromo-2-chlorobenzoyl-piperidine intermediates with thiazolidine-2,4-dione precursors. Key steps include refluxing in ethanol with aromatic aldehydes and piperidine as a catalyst. Post-reaction purification uses ethanol/water recrystallization (3:1 v/v) to achieve >95% purity. Monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .
Q. Which spectroscopic techniques confirm structural integrity, and what diagnostic signals are prioritized?
Methodological Answer:
Q. How is purification optimized for high yields?
Methodological Answer: Recrystallize from ethanol/water (3:1 v/v) at 0–5°C with slow cooling (1°C/min). Repeat crystallization if TLC shows impurities. Ethanol washing removes unreacted aldehydes .
Advanced Research Questions
Q. How can catalytic systems and solvents improve reaction yields?
Methodological Answer: Test catalysts (e.g., p-toluenesulfonic acid vs. piperidine) and solvents (DMF vs. ethanol). For steric hindrance, use DMF with K₂CO₃ at 100°C. Conduct DoE to optimize temperature (70–100°C), catalyst loading (5–10 mol%), and time (12–24 hrs) .
Q. How are NMR/computational discrepancies resolved?
Methodological Answer:
Q. What safety protocols manage brominated intermediates?
Methodological Answer: Use fume hoods, PPE (nitrile gloves, goggles), and quench brominated waste with 10% sodium thiosulfate. Store in airtight containers away from oxidizers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
